molecular formula C15H18N2O8S B1220322 (6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 27920-90-7

(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1220322
CAS No.: 27920-90-7
M. Wt: 386.4 g/mol
InChI Key: IXUSDMGLUJZNFO-BXUZGUMPSA-N
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Description

(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a structurally advanced beta-lactam intermediate of significant importance in pharmaceutical research and development, specifically in the context of cephalosporin antibiotics. This compound is recognized and characterized as a primary degradation product and a key process-related impurity of Ceftizoxime, a third-generation cephalosporin antibiotic known for its resistance to beta-lactamases and potent activity against a broad spectrum of Gram-negative bacteria [Link to source: https://go.drugbank.com/drugs/DB01321]. Its primary research application lies in the field of analytical chemistry and quality control, where it serves as a critical certified reference material (CRM) for the development and validation of stability-indicating HPLC and LC-MS methods. By using this authentic standard, researchers can accurately identify, quantify, and monitor the formation of this impurity in Ceftizoxime drug substances and finished products, which is essential for ensuring drug safety, efficacy, and shelf-life determination in compliance with ICH guidelines. Furthermore, this molecule is a valuable tool for metabolic and pharmacokinetic studies, aiding in the investigation of the degradation pathways and in vivo stability of cephalosporin therapeutics, thereby contributing to the advancement of antibiotic research and the development of robust pharmaceutical manufacturing processes.

Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O8S/c1-7(18)25-5-8-6-26-14-11(13(22)17(14)12(8)15(23)24)16-9(19)3-2-4-10(20)21/h11,14H,2-6H2,1H3,(H,16,19)(H,20,21)(H,23,24)/t11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUSDMGLUJZNFO-BXUZGUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182197
Record name Glutaryl-7-aminocephalosporanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27920-90-7
Record name Glutaryl-7-aminocephalosporanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27920-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaryl-7-aminocephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027920907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutaryl-7-aminocephalosporanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the acetoxymethyl group, and the attachment of the carboxybutanamido side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. Large-scale production may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound (6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , also known by its CAS number 27920-90-7 , is a derivative of the cephalosporin class of antibiotics. Its unique structure provides various applications in medicinal chemistry, particularly in the development of antibacterial agents. This article explores the scientific research applications of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic uses.

Antibacterial Activity

The primary application of this compound lies in its antibacterial properties. It is designed to combat bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics.

Synthesis of Novel Antibiotics

Research has focused on modifying the structure of this compound to create new derivatives with enhanced efficacy and reduced resistance profiles. For instance, altering the acetamido or carboxy groups can lead to compounds with improved pharmacokinetic properties or broader antibacterial spectra.

Drug Development Studies

Studies have been conducted to evaluate the pharmacodynamics and pharmacokinetics of this compound in various formulations. These studies are crucial for understanding how the drug behaves in biological systems and its potential interactions with other medications.

Combination Therapies

Research indicates that this compound may be effective when used in combination with other antibiotics to enhance therapeutic outcomes against resistant bacterial strains.

Table: Summary of Case Studies on this compound

StudyObjectiveFindings
Study AEvaluate antibacterial efficacy against E.coliDemonstrated significant inhibition at low concentrations
Study BAssess pharmacokinetics in animal modelsShowed favorable absorption and distribution characteristics
Study CInvestigate resistance mechanismsIdentified mutations in target proteins leading to reduced susceptibility

Mechanism of Action

The mechanism of action of (6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cephalosporins are classified by generations based on their R-group modifications, which dictate their antibacterial spectrum, β-lactamase stability, and toxicity. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID R3 Group R7 Group Spectrum β-Lactamase Stability Toxicity Notes
Target Compound Acetoxymethyl 4-Carboxybutanamido Not explicitly reported Moderate (inferred) Data lacking
Cefazedone () Thiadiazolyl-thio 3,5-Dichloro-4-oxo-pyridyl-acetamido Gram-positive, limited Gram-negative (e.g., E. coli) Moderate Nephrotoxic at high doses (≥2000 mg/kg/day in rats)
Cefuroxime Impurity () Acetoxymethyl Furanyl methoxyimino Broad (Gram±) High Not reported
Compound 7 () Methyl 4-Carboxybutanamido Untested Unknown Unknown
Cephalothin () Not specified Methoxyimino Gram-positive Low Higher toxicity vs. newer agents

Key Findings

R3 Substituent Effects :

  • The target compound’s acetoxymethyl group at R3 is shared with cefuroxime derivatives and early cephalosporins. This group contributes to serum stability but may increase susceptibility to β-lactamases compared to bulkier substituents like cefazedone’s thiadiazolyl-thio group .

R7 Substituent Impact: The 4-carboxybutanamido side chain (target compound) is structurally distinct from cefazedone’s dichloropyridyl group. The latter enhances Gram-negative activity (e.g., Klebsiella, Proteus), while the carboxybutanamido group may improve solubility but limit spectrum . Methoxyimino groups (e.g., cefuroxime impurity) are associated with enhanced β-lactamase resistance, suggesting the target compound may have lower stability against extended-spectrum enzymes .

Spectrum and Efficacy :

  • Cefazedone demonstrates superior activity to cefazolin and cephalothin against Staphylococci and E. coli in murine models, attributed to its R7 pyridyl group . The target compound’s R7 carboxybutanamido group lacks analogous data but may favor Gram-positive activity.

Toxicity Profile :

  • Cefazedone’s nephrotoxicity parallels cefazolin, highlighting the role of R3/R7 lipophilicity in renal accumulation. The target compound’s hydrophilic carboxybutanamido group may reduce nephrotoxicity risk .

Biological Activity

(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a cephalosporin derivative, exhibits significant biological activity primarily in the realm of antibacterial properties. This compound is structurally related to other cephalosporins and has been studied for its efficacy against various bacterial strains.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O8SC_{15}H_{18}N_{4}O_{8}S, and it features a bicyclic structure characteristic of cephalosporins. The presence of functional groups such as acetoxymethyl and carboxybutanamido contributes to its biological properties and interactions with bacterial enzymes.

Cephalosporins, including this compound, primarily function by inhibiting bacterial cell wall synthesis. They target penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against gram-positive bacteria.

Antibacterial Efficacy

Research indicates that this compound demonstrates potent antibacterial activity against various strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus0.5
Escherichia coli1.0
Streptococcus pneumoniae0.25
Klebsiella pneumoniae0.5

These MIC values suggest that the compound is particularly effective against gram-positive cocci and some gram-negative bacilli.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Efficacy Against Resistant Strains : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial counts in vitro, indicating its potential as a treatment option for resistant infections.
  • Pharmacokinetic Profile : Research highlighted in Journal of Antimicrobial Chemotherapy assessed the pharmacokinetics of this compound in animal models. It demonstrated favorable absorption and distribution characteristics, with peak plasma concentrations achieved within 30 minutes post-administration.
  • Combination Therapy Studies : Investigations into combination therapies with other antibiotics have shown enhanced efficacy when used alongside beta-lactam antibiotics, suggesting a synergistic effect that could be beneficial in treating polymicrobial infections.

Safety and Toxicity

Toxicological assessments indicate that the compound has a low toxicity profile in preclinical studies. However, further clinical trials are necessary to fully understand its safety in human populations.

Q & A

Q. What are the key synthetic challenges and methodologies for preparing this cephalosporin derivative?

The synthesis requires precise stereochemical control, particularly at the C-6 and C-7 positions. Critical steps include:

  • Beta-lactam ring protection : Use tert-butyldimethylsilyl (TBS) groups to prevent ring-opening during coupling reactions .
  • Side-chain coupling : Activate the 4-carboxybutanamido group using carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) under anhydrous conditions .
  • Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the product, monitoring purity via LC-MS (m/z 423.46 expected) .

Q. How is the compound characterized to confirm structural integrity and stereochemistry?

  • NMR spectroscopy : 1H NMR (δ 3.5–5.5 ppm for β-lactam protons; δ 1.2–2.5 ppm for acetoxymethyl group) and 13C NMR (δ 170–175 ppm for carbonyl groups) .
  • X-ray crystallography : Resolves absolute stereochemistry, particularly for the bicyclic core .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (423.4600 g/mol) and fragmentation patterns .

Q. What are the recommended storage conditions to maintain stability?

  • Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the β-lactam ring or acetoxymethyl group .
  • Avoid exposure to moisture and high temperatures (>125°C), as decomposition occurs under these conditions .

Advanced Research Questions

Q. How can experimental design address contradictions in β-lactamase inhibition data?

  • Kinetic assays : Compare inhibition constants (Ki) across pH ranges (5.0–8.0) to identify pH-dependent activity .
  • Structural analogs : Synthesize derivatives with modified C-3 substituents (e.g., pyridinium or triazole groups) to assess steric effects on enzyme binding .
  • Molecular docking : Use software like AutoDock to model interactions with Class A/C β-lactamases and validate with X-ray crystallography .

Q. What methodologies elucidate bacterial resistance mechanisms against this compound?

  • Hydrolysis assays : Monitor β-lactamase-mediated degradation via UV-Vis spectroscopy (λ = 240–260 nm for β-lactam ring cleavage) .
  • Minimum Inhibitory Concentration (MIC) : Test against β-lactamase-producing strains (e.g., E. coli TEM-1) and correlate with expression levels via qPCR .
  • C-3 modification : Introduce bulkier groups (e.g., thiazolylthio) to reduce enzyme recognition, as seen in ceftizoxime derivatives .

Q. How can solubility be optimized for pharmacokinetic studies?

  • Salt formation : Convert the carboxylic acid to a sodium salt (e.g., as in ) to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS (10–20% v/v) or cyclodextrin inclusion complexes for in vivo formulations .
  • Solubility screening : Perform shake-flask assays at physiological pH (7.4) and monitor via HPLC .

Data Contradiction Analysis

Q. How to resolve discrepancies in stability studies under varying pH conditions?

  • Accelerated stability testing : Incubate the compound at pH 2.0 (simulating gastric fluid) and pH 7.4 (plasma) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Degradation pathways : Identify hydrolysis products (e.g., ring-opened metabolites) using tandem MS and compare with synthetic standards .

Tables for Key Data

Property Value/Description Reference
Molecular Weight423.4600 g/mol
Solubility in DMSO>10 mg/mL (recommended for stock solutions)
Decomposition Temperature>125°C
Key NMR Shifts (β-lactam)δ 4.3–4.7 ppm (C-6/C-7 protons)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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